molecular formula C11H14FNO B1437836 2-(Cyclopentyloxy)-5-fluoroaniline CAS No. 1019558-38-3

2-(Cyclopentyloxy)-5-fluoroaniline

Cat. No. B1437836
M. Wt: 195.23 g/mol
InChI Key: NZKOVMQYELTXOC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.


Scientific Research Applications

1. Biodegradation and Environmental Metabolism

Studies have explored the degradation and transformation of compounds structurally similar to 2-(Cyclopentyloxy)-5-fluoroaniline, such as pentoxazone, by soil microorganisms. These studies have identified various metabolites resulting from the degradation process, indicating the potential biodegradation pathways of related compounds in the environment. Specifically, the transformation of pentoxazone by soil microbes has been detailed, with findings suggesting the rapid decrease of pentoxazone and the formation of several metabolites, including aniline derivatives like 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline (A-0480) (Satsuma et al., 2000).

2. Antitumor Activity and Drug Synthesis

Compounds bearing structural resemblance to 2-(Cyclopentyloxy)-5-fluoroaniline have been synthesized and evaluated for their antitumor activities. For instance, the synthesis of fluorocyclopentenyl-cytosine and its potent antigrowth effects on a broad range of tumor cell lines have been reported, demonstrating the therapeutic potential of such compounds (Choi et al., 2012). Additionally, Sonogashira couplings have been utilized to synthesize antitumor quinols, including those derived from 5-fluoro-2-iodoaniline, highlighting the relevance of fluoroaniline derivatives in medicinal chemistry (McCarroll et al., 2007).

3. Biochemical Studies and Biomolecular Interactions

Fluoroaniline derivatives have been employed in biochemical studies to understand protein structure, dynamics, and interactions. For example, a genetically encoded fluorescent amino acid was synthesized and incorporated into proteins for studying their structure and interactions, underscoring the utility of such compounds in biochemistry and molecular biology (Summerer et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information.


Future Directions

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Please note that the availability of this information depends on the extent to which the compound has been studied. For a less-studied or novel compound, some of this information may not be available. If you have a specific compound that is well-studied or a specific topic related to organic chemistry that you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

2-cyclopentyloxy-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKOVMQYELTXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentyloxy)-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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